Calenduloside E

Übersicht

Beschreibung

Calenduloside E is a natural triterpenoid saponin compound isolated from the plant Aralia elata. It is known for its significant pharmacological properties, including anti-inflammatory, anti-apoptotic, and cardiovascular protective effects . This compound has garnered attention in the scientific community due to its potential therapeutic applications in various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calenduloside E can be synthesized through a series of chemical reactions. One of the methods involves the extraction of the crude mixture with dichloromethane, followed by purification through column chromatography using a mixture of dichloromethane, methanol, and water as the eluent

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from the bark and roots of Aralia elata. The process includes drying the plant material, followed by solvent extraction and purification to isolate the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Calenduloside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different pharmacological assays .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Mechanisms of Action:

Calenduloside E has been shown to exert protective effects against myocardial ischemia-reperfusion injury (MIRI). In a study involving a rat model, CE was found to improve cardiac function, reduce myocardial infarct size, and inhibit apoptosis in cardiomyocytes. The underlying mechanism involves the modulation of mitochondrial dynamics and the activation of AMP-activated protein kinase (AMPK), which enhances mitochondrial function and reduces oxidative stress during ischemic conditions .

Key Findings:

- Cardiomyocyte Viability: CE treatment significantly increased cardiomyocyte viability under hypoxic conditions.

- Mitochondrial Health: CE improved mitochondrial ultrastructure and ATP content while reducing mitochondrial permeability transition pore (MPTP) opening, promoting mitochondrial fusion .

- Proteomic Profiling: A proteomic approach identified 128 proteins related to cell survival signaling pathways as targets for CE, highlighting its role in anti-apoptotic activity .

Neuroprotective Effects

Cerebral Ischemia/Reperfusion Injury:

Recent studies have demonstrated that CE alleviates cerebral ischemia/reperfusion injury by preventing neuronal apoptosis. In an experimental model of middle cerebral artery occlusion, CE treatment resulted in reduced brain infarct volume and improved neurological outcomes. The compound inhibited the release of pro-apoptotic factors such as Cytochrome C while enhancing the expression of anti-apoptotic proteins like Bcl-2 .

Mechanisms Observed:

- Mitochondrial Protection: CE treatment preserved mitochondrial membrane potential and reduced oxidative stress markers during ischemic conditions.

- Apoptotic Pathway Modulation: The compound significantly affected the expression levels of caspases involved in apoptosis, thereby promoting neuronal survival .

Anticancer Properties

Cytotoxic Effects on Cancer Cells:

this compound has also been investigated for its anti-cancer properties. Specifically, CE 6'-methyl ester demonstrated significant cytotoxic effects against CT-26 mouse colon carcinoma cells. The compound induced apoptosis in a dose-dependent manner, characterized by increased annexin-V staining and DNA fragmentation .

Study Insights:

- Tumor Growth Inhibition: In vivo studies showed that CE 6'-methyl ester suppressed tumor volume and weight in mice implanted with CT-26 cells.

- Mechanistic Investigations: The apoptotic effects were linked to the activation of caspases and subsequent DNA damage, indicating a potential therapeutic role for CE in cancer treatment .

Summary of Key Applications

Wirkmechanismus

Calenduloside E exerts its effects through multiple molecular targets and pathways:

Molecular Targets: One of the primary targets is the heat shock protein 90 alpha family class B member 1 (Hsp90AB1), which plays a crucial role in protecting cells from oxidative stress.

Pathways Involved: The compound modulates various signaling pathways, including the AMP-activated protein kinase (AMPK)-SIRT3 pathway, which is involved in mitochondrial function and cellular energy homeostasis.

Vergleich Mit ähnlichen Verbindungen

Calenduloside E is unique due to its specific molecular structure and pharmacological properties. it shares similarities with other triterpenoid saponins such as:

Nisoldipine: A dihydropyridine calcium channel blocker with similar cardiovascular protective effects.

Calenduloside A: Another triterpenoid saponin from the same plant with anti-inflammatory properties.

Ginsenoside Rg3: A compound from Panax ginseng with anti-cancer and anti-inflammatory activities.

This compound stands out due to its multifaceted therapeutic potential and its ability to modulate multiple molecular targets and pathways.

Biologische Aktivität

Calenduloside E (CE), a triterpenoid saponin derived from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiovascular protection. This article reviews the current understanding of CE's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Induction of Apoptosis : CE has been shown to induce apoptosis in various cancer cell lines. For example, in CT-26 mouse colon carcinoma cells, CE treatment led to increased annexin-V staining and DNA fragmentation, indicative of apoptosis. The compound activates caspases (caspase-3, -8, and -9) and poly(ADP-ribose) polymerase (PARP) cleavage, which are critical pathways in the apoptotic process .

- Cardioprotective Effects : CE analogues have demonstrated protective effects against oxidative stress-induced apoptosis in H9c2 cardiomyocytes. Specifically, one analogue (5d) significantly inhibited reactive oxygen species (ROS) generation and preserved mitochondrial membrane potential, thereby reducing apoptosis markers such as Bax and cleaved caspase-3 .

- Target Interaction : Recent studies have identified heat shock protein 90 alpha (Hsp90AB1) as a potential target for CE. Using activity-based protein profiling probes, researchers demonstrated that CE binds to Hsp90AB1, suggesting a role in cellular protection against stress-induced injury .

2. Therapeutic Applications

The therapeutic implications of this compound are vast, particularly in oncology and cardiology:

- Cancer Therapy : CE has shown promise in inhibiting tumor growth in vivo. In animal models with CT-26 tumors, CE treatment resulted in significant reductions in tumor volume and weight . The compound's ability to induce apoptosis specifically targets cancer cells while sparing normal cells.

- Cardiovascular Health : In models of myocardial ischemia-reperfusion injury, CE ameliorated damage through the regulation of AMP-activated protein kinase (AMPK), enhancing cardiac recovery post-injury . Its anti-inflammatory properties further support its potential as a cardiovascular therapeutic agent.

3. Comparative Studies and Research Findings

A comparative analysis of CE with its analogues highlights its superior efficacy:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 20-25 | Induces apoptosis in CT-26 cells |

| This compound 6′-methyl ester | 10 | More potent than CE; induces apoptosis and inhibits tumor growth |

| Oleanolic acid | >25 | Low cytotoxicity compared to CE |

The IC50 values indicate that this compound is effective at lower concentrations compared to its analogues and related compounds.

4. Case Studies

Several studies have illustrated the effectiveness of CE:

- Study on CT-26 Cells : A detailed investigation demonstrated that treatment with this compound 6′-methyl ester significantly inhibited cell viability in a dose-dependent manner, with notable apoptotic characteristics observed through TUNEL assays .

- Cardiomyocyte Protection : In another study involving H9c2 cardiomyocytes subjected to oxidative stress via H2O2 exposure, pretreatment with CE analogues reduced cell death by modulating apoptotic pathways .

Eigenschaften

IUPAC Name |

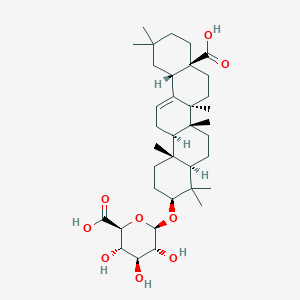

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCHKMAZAWJNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calenduloside E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26020-14-4 | |

| Record name | Calenduloside E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 - 267 °C | |

| Record name | Calenduloside E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.